
4-Bromobenzenesulfonyl chloride
Overview
Description
4-Bromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H4BrClO2S. It is a white to beige crystalline powder that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzenesulfonyl chloride can be synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is dissolved in an appropriate solvent such as chloroform or dichloromethane, and thionyl chloride is added gradually. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromobenzenesulfonic acid under specific conditions.
Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
Synthesis and Preparation
4-Bromobenzenesulfonyl chloride is synthesized through the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl). The reaction typically occurs under reflux conditions in solvents such as chloroform or dichloromethane, leading to high yields of the desired product.
Organic Synthesis
This compound is primarily used as an activating agent in the synthesis of various organic compounds:
- Oligonucleotide Synthesis : It plays a significant role in the synthesis of oligodeoxyribonucleotides and oligoribonucleotides, facilitating the formation of phosphotriester linkages .
- Sulfonamide Formation : The compound is employed for the N-protection of amines, yielding sulfonamides that are essential intermediates in the development of biologically active molecules .
Pharmaceutical Chemistry
In pharmaceutical applications, this compound is utilized to synthesize active pharmaceutical ingredients (APIs) and intermediates:
- Drug Development : It is involved in creating compounds that act on various biological targets, including angiotensin II receptor antagonists, which are vital for managing hypertension.
- Synthesis of Complex Molecules : The compound is also used in the preparation of other pharmaceuticals by introducing sulfonyl groups into target molecules, enhancing their biological activity .
Materials Science
Recent studies have highlighted its role in improving material properties:
- Perovskite Solar Cells : this compound has been reported to modify perovskite films, significantly improving their crystal quality and reducing nonradiative recombination. This modification leads to enhanced power conversion efficiency in solar cells .
Case Study 1: Oligonucleotide Synthesis
In a study focused on oligonucleotide synthesis, this compound was used to activate nucleotides for efficient coupling reactions. The resulting oligonucleotides exhibited improved yields and purity compared to traditional methods .
Case Study 2: Perovskite Solar Cells
A recent investigation demonstrated that incorporating this compound into perovskite solar cells resulted in a champion power conversion efficiency of 21.84%. The study showed that this compound effectively passivated surface defects, leading to enhanced device performance over extended periods .
Mechanism of Action
The mechanism of action of 4-bromobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications where the compound acts as an intermediate to introduce sulfonyl groups into other molecules .
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 4-Chlorobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization, making it a versatile intermediate in organic synthesis .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-bromobenzenesulfonyl chloride in laboratory settings?
Researchers must use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact, as the compound causes severe burns and eye damage . Work should be conducted in a well-ventilated area, and spills must be contained using absorbent materials. Storage requires a cool (2–8°C), dry environment in sealed containers to prevent decomposition .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm molecular structure (e.g., aromatic proton environments and sulfonyl group integration) .
- Mass spectrometry (MS) : For molecular weight verification (255.52 g/mol) and fragmentation patterns .
- Melting point analysis : Consistent with literature values (74–77°C) to assess purity .
Q. How can researchers purify this compound to achieve >98% purity?
Recrystallization from non-polar solvents (e.g., hexane) is effective due to its crystalline nature . Chromatographic methods (e.g., silica gel) may resolve impurities like 4,4'-dibromodiphenyl sulfone, which should be ≤0.2% as per technical specifications .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in palladium-catalyzed desulfitative cross-coupling reactions?
The bromine atom enhances electrophilicity at the sulfonyl group, facilitating oxidative addition with Pd(0) catalysts. In Heck-type reactions, this enables regioselective coupling with alkenes (e.g., styrene) to form E-alkenes in 70–85% yields. The bromine also stabilizes intermediates, allowing retention of the C–Br bond for downstream functionalization .
Q. What experimental conditions optimize this compound as an activating agent in phosphotriester oligonucleotide synthesis?
- Catalyst : Use mesitylene- or triisopropylbenzenesulfonyl chloride as co-activators to enhance coupling efficiency.
- Solvent : Anhydrous pyridine or dichloromethane minimizes hydrolysis.
- Temperature : Reactions at 0–4°C reduce side reactions while maintaining activation of phosphate groups .
Q. How can researchers resolve contradictions in reported reactivity data for sulfonylation reactions?
Discrepancies in yields (e.g., 21% vs. 70–85% in Heck reactions ) arise from variables such as:
- Substrate electronic effects : Electron-deficient alkenes (e.g., acrylates) exhibit higher reactivity.
- Catalyst loading : Pd(OAc)2 at 5 mol% improves turnover compared to lower concentrations.
- Additives : Bases like K2CO3 mitigate acid byproducts, enhancing stability .
Q. Key Considerations for Experimental Design
- Hydrolytic Sensitivity : Avoid aqueous solvents; use anhydrous conditions to prevent decomposition into 4-bromobenzenesulfonic acid .
- Regioselectivity : In cross-couplings, steric effects dominate over electronic effects due to the planar sulfonyl group .
- Safety : Always include quenching protocols (e.g., sodium bicarbonate) for residual reagent .
Properties
IUPAC Name |
4-bromobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMHZIBWCXYAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059173 | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-58-8 | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-BROMOBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6347T8FP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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